4-(Dimethylamino)chalcone
Overview
Description
4-(Dimethylamino)chalcone is an organic compound belonging to the chalcone family, characterized by the presence of a dimethylamino group at the para position of one of the aromatic rings. Chalcones are aromatic ketones that form the central core of many important biological compounds. They are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. Chalcones exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Mechanism of Action
Target of Action
The primary targets of 4-(Dimethylamino)chalcone (DMAC) are myeloperoxidase and tyrosinase . Myeloperoxidase plays a crucial role in the body’s immune response, while tyrosinase is a key enzyme in melanin synthesis .
Mode of Action
DMAC interacts with its targets in a few ways. It inhibits myeloperoxidase activity, which can reduce inflammation . In terms of tyrosinase, DMAC upregulates its activity, enhancing cellular melanin synthesis .
Biochemical Pathways
DMAC affects several biochemical pathways. It inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumour necrosis factor (TNF-α), and interleukin-1β (IL-1β) by LPS-stimulated RAW 264.7 . These are all key players in the body’s inflammatory response.
In melanogenesis, DMAC promotes the expression of tyrosinase (TYR), tyrosinase-related protein (TRP)-1, TRP-2, and microphthalmia-associated transcription factor (MITF) in murine B16 cells . These enzymes and transcription factors play crucial roles in the biosynthesis of melanin .
Result of Action
DMAC has shown promising results in both anti-inflammatory and melanogenesis contexts. It has an acute antinociceptive effect, reducing pain in both formalin and hot plate tests . It also significantly attenuates thermal hyperalgesia and mechanical allodynia, and prevents macrophage proinflammatory polarisation in vincristine-induced peripheral neuropathy (VIPN) mice .
In terms of melanogenesis, DMAC promotes melanin production by upregulating the p-CREB, p-p38, p-ERK, and β-catenin proteins .
Action Environment
The action, efficacy, and stability of DMAC can be influenced by various environmental factors. For instance, the presence of a disubstituted amino group such as dimethylamino in chalcones is of abundant significance for the higher extinction coefficient, greater quantum yields and fluorescence with lower ionization potential . This could potentially enhance the compound’s pharmacological activities.
Biochemical Analysis
Biochemical Properties
4-(Dimethylamino)chalcone has been used as a fluorescence probe for detecting hydrogen sulfide and biothiols in aqueous solutions and cells . This is based on twisted intramolecular charge transfer (TICT) and excited state intramolecular proton transfer (ESIPT) .
Cellular Effects
It has been used as a fluorescence probe for detecting biothiols in cells , indicating that it may interact with these molecules within the cellular environment.
Molecular Mechanism
The molecular mechanism of this compound involves twisted intramolecular charge transfer (TICT) and excited state intramolecular proton transfer (ESIPT) . These processes are key to its function as a fluorescence probe .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)chalcone can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetophenone with p-dimethylaminobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol-water mixture at room temperature or slightly elevated temperatures. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)chalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chalcone epoxides.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Chalcone epoxides.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones.
Scientific Research Applications
4-(Dimethylamino)chalcone has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing various organic compounds, including dyes and polymers.
Biology: Acts as a fluorescent probe for studying cellular processes and imaging.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Comparison with Similar Compounds
4-(Dimethylamino)chalcone can be compared with other chalcone derivatives such as:
4-Methoxychalcone: Similar structure but with a methoxy group instead of a dimethylamino group. It exhibits different photophysical properties and biological activities.
4-Hydroxychalcone: Contains a hydroxyl group, leading to different reactivity and biological effects.
4-Nitrochalcone: The presence of a nitro group significantly alters its electronic properties and biological activities.
This compound is unique due to its strong electron-donating dimethylamino group, which enhances its fluorescence and biological activity .
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKPRWFMRVBCOB-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030-27-9 | |
Record name | Dimethylaminochalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001030279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Dimethylamino)chalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Dimethylaminochalcone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQL6UU7VC4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the pharmacological activities of 4-(Dimethylamino)chalcone?
A1: Research suggests this compound possesses promising antinociceptive properties. Studies in mice models demonstrate its effectiveness against both acute and neuropathic pain, particularly vincristine-induced peripheral neuropathy []. This effect is attributed to various mechanisms, including inhibition of myeloperoxidase activity, interaction with muscarinic and opioid receptors, and prevention of macrophage proinflammatory polarization [].
Q2: Does this compound exhibit any anticancer activity?
A2: While this compound itself hasn't been extensively studied for anticancer activity in these papers, a copper(II) complex incorporating it as a ligand showed potent antiproliferative effects against various human cancer cell lines []. Specifically, the complex containing 4,7-diphenyl-1,10-phenanthroline as a co-ligand displayed remarkable cytotoxicity with IC50 values ranging from 1.0 to 2.3 μM []. This activity is linked to pro-apoptotic effects, ROS overproduction, and autophagy induction in cancer cells [].
Q3: What are the physicochemical properties and predicted pharmacokinetic profile of this compound?
A3: this compound synthesized using Microwave-Assisted Organic Synthesis (MAOS) with various NaOH concentrations yielded products with a melting point, confirmed by TLC, infrared spectrophotometry, mass spectrometry, 1H-NMR, and 13C-NMR []. Pharmacokinetic profiling using the SwissADME web server predicted compliance with Lipinski's Rule of Five, suggesting favorable drug-likeness []. Additionally, the analysis indicated potential for good gastrointestinal absorption and blood-brain barrier (BBB) permeability [].
Q4: How do structural modifications of this compound affect its fluorescent properties?
A4: Extending the conjugated system of this compound through the addition of olefinic bonds results in significant bathochromic shifts in both absorption and fluorescence spectra []. This modification leads to enhanced intramolecular charge transfer (ICT) and a larger excited-state dipole moment, contributing to near-infrared fluorescence []. The presence of a hydroxyl group further amplifies these effects due to increased electron donation [].
Q5: Are there any available analytical techniques for studying this compound?
A5: Various analytical techniques have been employed to characterize and study this compound. These include:
- Spectroscopic methods: Infrared spectrophotometry, mass spectrometry, 1H-NMR, and 13C-NMR for structural elucidation and confirmation [].
- Chromatographic methods: Thin-layer chromatography (TLC) for monitoring reaction progress and purity assessment [].
- Computational tools: SwissADME web server for predicting physicochemical properties and pharmacokinetic profiles [].
- Fluorescence spectroscopy: Investigating the influence of solvent polarity and concentration on the light-emitting properties of this compound derivatives [].
- Femtosecond transient absorption spectroscopy: Unraveling the excited-state dynamics and relaxation pathways in this compound analogs with extended conjugation [].
Q6: What is the impact of solvent polarity on the fluorescence of this compound derivatives?
A6: Studies on a this compound derivative containing a disulfide bond revealed that increasing solvent polarity leads to:
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